2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group, an oxadiazole ring, and a boronic acid moiety. These functional groups impart unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the boronic acid moiety through borylation reactions using boron reagents under specific reaction conditions .
Chemical Reactions Analysis
2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronic acid moiety allows the compound to undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenol: Lacks the boronic acid moiety, limiting its use in coupling reactions.
4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid: Does not have the trifluoromethyl group, affecting its lipophilicity and biological activity.
2-(Trifluoromethyl)phenylboronic acid: Lacks the oxadiazole ring, reducing its potential for enzyme and receptor interactions.
These comparisons highlight the unique properties and versatility of this compound in various applications.
Properties
Molecular Formula |
C9H6BF3N2O3 |
---|---|
Molecular Weight |
257.96 g/mol |
IUPAC Name |
[4-(1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H6BF3N2O3/c11-9(12,13)6-3-5(8-14-4-18-15-8)1-2-7(6)10(16)17/h1-4,16-17H |
InChI Key |
FGEJZJYRIWACGQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=NOC=N2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.